N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide
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Overview
Description
N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents. The unique structure of this compound, featuring a triazole ring, a morpholine moiety, and a fluorophenyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Morpholine Moiety: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the triazole ring.
Attachment of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions using fluorobenzene derivatives.
Final Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The morpholine moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Voriconazole: A triazole antifungal agent with a similar structure.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C19H24FN5O4S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H24FN5O4S2/c1-3-8-24-17(13-25(31(2,27)28)16-6-4-15(20)5-7-16)21-22-19(24)30-14-18(26)23-9-11-29-12-10-23/h3-7H,1,8-14H2,2H3 |
InChI Key |
FTXLWCKNZXNBSP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=NN=C(N1CC=C)SCC(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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